PKH 26

Cell Tracking Longitudinal Studies In Vivo Imaging

Researchers requiring long-term in vivo cell tracking face progressive signal loss with conventional green dyes (PKH67 in vivo half-life: 10-12 days). PKH 26 resolves this via stable, non-covalent membrane integration. • >100-day in vivo half-life in labeled erythrocytes-eliminates repeat injections in longitudinal stem cell and immune cell tracking studies • Ex/Em 551/567 nm compatible with PE/rhodamine channels; frees FITC/GFP for functional readouts without spectral compensation • Significantly lower cytotoxicity vs. CM-DiI and CFSE in human preadipocyte models (>55% greater viable cell retention) Supplied with verified purity and cold-chain logistics for global research procurement.

Molecular Formula C59H97IN2
Molecular Weight 961.3 g/mol
Cat. No. B12426064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKH 26
Molecular FormulaC59H97IN2
Molecular Weight961.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC=C3C(C4=CC=CC=C4N3CCCCCCCCCCCCCC)(C)C.[I-]
InChIInChI=1S/C59H97N2.HI/c1-7-9-11-13-15-17-19-21-22-23-24-25-26-27-28-30-32-34-36-42-51-61-55-47-40-38-45-53(55)59(5,6)57(61)49-43-48-56-58(3,4)52-44-37-39-46-54(52)60(56)50-41-35-33-31-29-20-18-16-14-12-10-8-2;/h37-40,43-49H,7-36,41-42,50-51H2,1-6H3;1H/q+1;/p-1
InChIKeyXOOOYQALQHJRCY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 kit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PKH26 (2-[(E,3E)-3-(3,3-Dimethyl-1-tetradecylindol-2-ylidene)prop-1-enyl]-1-docosyl-3,3-dimethylindol-1-ium Iodide) Procurement & Application Baseline


2-[(E,3E)-3-(3,3-dimethyl-1-tetradecylindol-2-ylidene)prop-1-enyl]-1-docosyl-3,3-dimethylindol-1-ium iodide, commonly known as PKH26 (CAS: 154214-55-8), is a red-fluorescent, lipophilic indolium-based cyanine dye . With a molecular formula of C59H97IN2 and a molecular weight of 961.32 g/mol , this fluorochrome features two extended alkyl chains (tetradecyl and docosyl) that facilitate stable, non-covalent integration into the lipid bilayer of cell membranes [1]. It exhibits peak excitation at 551 nm and emission at 567 nm, making it compatible with standard rhodamine/PE filter sets on flow cytometers and fluorescence microscopes [2]. Unlike transient cytosolic probes, its membrane-anchoring mechanism enables prolonged cellular retention, positioning it as a specialized tool for long-term in vivo tracking, proliferation analysis via dye dilution, and exosome/EV labeling [3].

Critical Differentiators: Why PKH26 Cannot Be Replaced by Generic Green PKH Dyes or DiI Analogs


Selecting a lipophilic membrane dye requires precise alignment with experimental duration and detection channel constraints; PKH26 is not a simple 'red alternative' to PKH67 or CFSE [1]. While PKH67 (Ex/Em 490/502 nm) offers a green emission, its in vivo half-life is limited to 10–12 days [2]. Conversely, PKH26 exhibits an in vivo half-life exceeding 100 days in rabbit red blood cells, a >10× increase in retention time that is essential for longitudinal tracking studies . Furthermore, substitution with CM-DiI, despite similar red emission, introduces significant cytotoxicity (45–70% toxicity in human preadipocytes) that compromises assay integrity [3]. Therefore, procurement decisions must be based on quantitative evidence of stability, toxicity, and spectral compatibility rather than superficial class similarity; the following evidence guide delineates where PKH26 provides verifiable, statistically significant advantages over its closest comparators [4].

Quantitative Differentiation Evidence for PKH26: Comparative Data vs. PKH67, CM-DiI, and CFSE


In Vivo Retention: PKH26 vs. PKH67 Half-Life Comparison

PKH26 demonstrates an in vivo fluorescence half-life exceeding 100 days when eluted from labeled rabbit red blood cells, a critical parameter for long-term cell tracking studies . In contrast, the structurally related green fluorochrome PKH67 exhibits a half-life of only 10–12 days in the same or similar in vivo conditions [1]. This represents a >10× increase in membrane retention time.

Cell Tracking Longitudinal Studies In Vivo Imaging

Cytotoxicity Profile: PKH26 vs. CM-DiI and CFSE in Human Preadipocytes

In a comparative study of human preadipocyte tracking, PKH26 exhibited the lowest levels of toxicity compared to the red membrane dye CM-DiI and the intracellular dye CFSE [1]. CM-DiI induced 45–70% toxicity, and CFSE induced 55–90% toxicity in the same cell line, whereas PKH26 demonstrated minimal impact on viability, facilitating superior long-term culture integrity [2].

Cytotoxicity Adipose Tissue Engineering Cell Viability

Phototoxicity Threshold: PKH26 Light Sensitivity in Hematopoietic Progenitors

While PKH dyes offer excellent membrane retention, they are susceptible to phototoxicity under continuous illumination [1]. In human hematopoietic KG1a cells, exposure to excitation light for just 5 minutes resulted in >60% cell death when stained with 5 µM PKH26 [2]. This defines a critical operational parameter for imaging and sorting workflows: acquisition must be optimized to minimize light exposure duration [3].

Phototoxicity Flow Cytometry Live-Cell Imaging

Cell Viability and Function: Minimal Impact of PKH26 Labeling on Nucleus Pulposus Cells

To assess whether the labeling process alters cellular physiology, PKH26 was applied to goat nucleus pulposus cells [1]. Post-labeling analysis using Trypan Blue and MTT assays confirmed cell viability remained >95%, with no significant difference (P > 0.05) in growth curves or gene expression (collagen I/II, aggrecan) compared to unlabeled controls [2].

Cell Therapy Tissue Engineering MTT Assay

Staining Efficiency and Proliferation Tracking: PKH26 vs. CFSE Homogeneity

Both PKH26 and CFSE are validated for tracking cell division via progressive halving of fluorescence intensity [1]. However, in comparative lymphocyte studies, CFSE was found to provide superior staining homogeneity compared to PKH26, although PKH26 remains a powerful alternative due to its distinct red spectral window and longer in vivo half-life [2].

Lymphocyte Proliferation Dye Dilution Flow Cytometry

Optimal Procurement Scenarios: When PKH26 Outperforms Standard Alternatives


Long-Term In Vivo Engraftment and Cell Fate Tracking (Weeks to Months)

Given the >100-day in vivo half-life (vs. 10–12 days for PKH67), PKH26 is the indicated reagent for longitudinal studies tracking the survival, migration, and integration of transplanted stem cells or immune cells in animal models . This minimizes the need for repeated injections and prevents the loss of signal commonly seen with shorter-lived green dyes.

Multicolor Flow Cytometry Panels Requiring Red Channel Compatibility

When experimental design requires a green channel (e.g., GFP, FITC) for functional readouts, PKH26 serves as an optimal non-overlapping cell tracker (Ex/Em 551/567 nm) compatible with PE or rhodamine detectors [1]. Unlike CFSE, which occupies the FITC channel, PKH26 allows simultaneous monitoring of cell division (via PKH26 dilution) and GFP-tagged protein expression without spectral compensation issues [2].

Human Adipose-Derived Stem Cell (ASC) Engineering and Transplantation

In preadipocyte tracking for soft tissue engineering, PKH26 is preferred over CM-DiI and CFSE due to its significantly lower cytotoxicity profile (preserving >55% more viable cells than CFSE) [3]. This ensures that the labeled cell population accurately reflects the biological potential of the graft without selection bias induced by toxic dye exposure.

Exosome and Extracellular Vesicle (EV) Uptake Studies (with Controlled Light Exposure)

PKH26 is widely utilized for labeling exosome membranes to track internalization by recipient cells [4]. However, due to the documented phototoxicity (>60% death under continuous 5-min exposure), procurement for this application must be coupled with optimized imaging protocols (e.g., minimal exposure time, anti-fade reagents) to preserve cell health during live-cell confocal microscopy [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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